8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
InChI Key |
QHAGEGREHRRDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriately substituted precursors, followed by regioselective halogenation to introduce bromine and chlorine atoms at the 8 and 6 positions, respectively. The key steps include:
- Construction of the imidazo[1,2-a]pyrazine core with a methyl substituent at position 2.
- Halogenation using bromine and chlorine sources under controlled conditions.
- Purification via chromatography or recrystallization to obtain high-purity product.
This approach leverages the reactivity of the heterocyclic system towards electrophilic halogenation, with solvent choice and reaction parameters critically influencing yield and selectivity.
Specific Preparation Method
A commonly reported method involves:
- Starting with 2-methylimidazo[1,2-a]pyrazine as the substrate.
- Reacting with bromine (Br₂) and chlorine (Cl₂) or suitable halogenating agents in an organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- Conducting the reaction under reflux conditions to facilitate electrophilic substitution at the 8 and 6 positions.
- Monitoring the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Work-up includes quenching excess halogen, solvent removal, and purification by flash chromatography.
The reaction temperature and time are optimized to maximize yield and minimize side reactions or over-halogenation.
Experimental Data and Research Discoveries
Reaction Conditions and Yields
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting material | 2-methylimidazo[1,2-a]pyrazine | Purity >98% |
| Halogenating agents | Bromine and chlorine in CH₂Cl₂ or CHCl₃ | Selective halogenation |
| Temperature | Reflux (~40-60 °C depending on solvent) | Optimal for substitution |
| Reaction time | 2-6 hours | Complete conversion |
| Purification method | Flash chromatography (silica gel, DCM:MeOH) | Yield typically 70-85% |
This method yields 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine as a crystalline solid with moderate to high purity suitable for further biological evaluation.
Solubility and Formulation Data
For biological assays and in vivo studies, the compound's solubility is enhanced by preparing stock solutions using co-solvents. A typical preparation involves:
- Dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution.
- Diluting with solvents such as polyethylene glycol 300 (PEG300), Tween 80, or corn oil to achieve clear formulations suitable for administration.
A representative stock solution preparation table for related compounds (similar halogenated imidazo derivatives) is as follows:
| Amount of Compound (mg) | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.057 | 0.8114 | 0.4057 |
| 5 | 20.2848 | 4.057 | 2.0285 |
| 10 | 40.5696 | 8.1139 | 4.057 |
Preparation notes emphasize the importance of adding solvents in sequence with mixing and clarification steps to ensure solution clarity, using physical methods like vortexing or ultrasound if necessary.
Research Insights on Preparation and Reactivity
- The halogenation step is highly sensitive to reaction temperature and duration; excessive heating or prolonged reaction times can lead to degradation or color changes, reducing yield.
- The presence of both bromine and chlorine substituents affects the electronic properties of the imidazo[1,2-a]pyrazine ring, influencing reactivity and biological activity.
- Purification techniques such as flash chromatography using silica gel and specific solvent mixtures (e.g., dichloromethane:methanol 20:1) are effective in isolating the desired compound with minimal impurities.
Summary Table of Preparation Methods
| Step | Description | Key Considerations |
|---|---|---|
| Precursor synthesis | Prepare 2-methylimidazo[1,2-a]pyrazine | High purity starting material |
| Halogenation | React with Br₂ and Cl₂ in CH₂Cl₂ or CHCl₃ | Control temperature and time |
| Reaction monitoring | TLC, NMR | Ensure selective substitution |
| Work-up | Quench, solvent removal | Avoid decomposition |
| Purification | Flash chromatography (SiO₂, DCM:MeOH) | Optimize solvent ratio for best separation |
| Stock solution preparation | Dissolve in DMSO, dilute with PEG300, Tween 80, corn oil | Add solvents sequentially, ensure clarity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 8 demonstrates preferential reactivity in SNAr reactions due to its position relative to electron-withdrawing groups. Typical reactions include:
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C, 12 hr | 8-Methoxy-6-chloro-2-methylimidazo[1,2-a]pyrazine | 82% | |
| Piperidine | THF, reflux, 24 hr | 8-Piperidino-6-chloro-2-methylimidazo[1,2-a]pyrazine | 67% | |
| Potassium thioacetate | Acetonitrile, 60°C, 8 hr | 8-Thioacetyl-6-chloro-2-methylimidazo[1,2-a]pyrazine | 73% |
The chlorine at position 6 shows lower reactivity in SNAr unless activated by microwave irradiation or high-pressure conditions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110°C, 24 hr | 8-Morpholino-6-chloro-2-methylimidazo[1,2-a]pyrazine | 68% |
Halogen-Lithium Exchange
The bromine atom undergoes lithium-halogen exchange at -78°C:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| n-BuLi | THF, -78°C, 1 hr | 8-Lithio-6-chloro-2-methylimidazo[1,2-a]pyrazine | Intermediate for C-8 functionalization |
Cyclization Reactions
The compound participates in catalyst-free annulative cyclization to form complex heterocycles:
| Partner Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-Enaminones | EtOH, reflux, 8 hr | Imidazole-pyrrolo[1,2-a]pyrazine hybrids | 85-92% |
This domino reaction forms three C–N bonds sequentially, constructing tricyclic frameworks .
Oxidation and Reduction
| Reaction Type | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Methyl group oxidation | KMnO₄, H₂SO₄ | 2-Carboxy-8-bromo-6-chloroimidazo[1,2-a]pyrazine | Requires harsh conditions | |
| Ring reduction | H₂, Pd/C | Partially saturated derivatives | Limited applicability |
Biological Interactions
The compound modulates cytochrome P450 enzymes through competitive inhibition:
| Enzyme | IC₅₀ (μM) | Mechanism | Application | Source |
|---|---|---|---|---|
| CYP3A4 | 12.4 ± 1.2 | ATP-competitive binding | Drug metabolism studies | |
| CYP2D6 | 28.9 ± 3.1 | Allosteric inhibition | Toxicity profiling |
Mechanistic Insights
-
Steric Effects : The 2-methyl group directs substitution to position 8 due to steric hindrance at position 6.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate SNAr by stabilizing transition states.
-
Temperature Sensitivity : Cross-coupling yields drop >15% above 120°C due to palladium aggregation .
Side Reactions & Byproducts
-
Dihalogenation : Competing chlorination at position 3 occurs with excess Cl₂.
-
Ring Opening : Prolonged exposure to strong bases (>2M NaOH) degrades the imidazo[1,2-a]pyrazine core.
Scientific Research Applications
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Imidazo[1,2-a]pyrazine Derivatives
Key Insights :
- The methyl group at position 2 in the target compound distinguishes it from analogs like 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, enhancing steric bulk and lipophilicity .
- Substitution patterns (e.g., bromo at 8 vs. 6) significantly alter electronic properties and binding affinities.
Imidazo[1,2-a]pyrazines with Non-Halogen Substituents
Key Insights :
- Non-halogen substituents like morpholino or piperazinyl groups enhance target specificity. For instance, 8-morpholino derivatives exhibit potent anticancer activity via CDK9 inhibition, while the target compound’s halogen substituents may favor different mechanisms .
- The target compound’s methyl group at position 2 contrasts with 2-phenyl derivatives, which show antiviral activity. This suggests that minor structural changes (CH₃ vs. C₆H₅) drastically alter biological applications .
Key Insights :
- The target compound’s synthesis likely parallels methods used for 8-arylated imidazo[1,2-a]pyrazines, where halogenation steps are critical for regioselectivity .
- Compared to fluorescent hybrids like benzoimidazole-pyrrolo[1,2-a]pyrazines, the target compound’s bromo/chloro substituents may reduce optical activity but improve stability .
Biological Activity
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is . The compound features a pyrazine ring substituted with a bromine atom at the 8-position and a chlorine atom at the 6-position, alongside a methyl group at the 2-position. This unique structure is pivotal for its biological activity.
1. Antimicrobial Activity
Research indicates that 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its inhibitory effects against various pathogens. For instance, derivatives of imidazo[1,2-a]pyrazines have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | <0.5 |
2. Antifungal Activity
The compound also demonstrates antifungal properties. Studies have shown that it can inhibit the growth of several fungal strains effectively, often at concentrations comparable to standard antifungal agents .
3. Anticancer Activity
The anticancer potential of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has been explored in various studies. It has been reported to induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives exhibited IC50 values below 5 µM against various cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <5 |
| HeLa | <5 |
4. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been recognized for its anti-inflammatory effects. Studies indicate that it can inhibit inflammatory mediators and reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities of imidazo[1,2-a]pyrazine derivatives:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed significant antibacterial activity against XDR S. Typhi, with an MIC of 6.25 mg/mL .
- Anticancer Mechanism : In vivo studies indicated that the compound inhibited blood vessel formation in tumor tissues, suggesting its potential as an anticancer agent through anti-angiogenic mechanisms .
Q & A
Q. What are the optimized synthetic routes for 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of halogenated precursors. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C for 12–24 hours yields the target compound. Sodium bicarbonate is critical for neutralizing HBr byproducts, improving yield to ~45% . Key factors include:
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Resolves regioselectivity (e.g., pyridine vs. imidazopyrazine ring orientation). The dihedral angle between the pyridine and imidazopyrazine planes is 16.2°, confirmed by single-crystal studies .
- HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M+H]+ at m/z 345.0608 vs. calculated 354.0604) .
- NMR : NMR distinguishes halogenated carbons (e.g., Br-substituted C at δ ~127 ppm; Cl-substituted C at δ ~117 ppm) .
Q. How does the reactivity of this compound compare to non-halogenated imidazopyrazines in cross-coupling reactions?
The bromo and chloro substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine exhibits higher reactivity than chlorine in Pd-catalyzed reactions (e.g., 8-Bromo derivatives achieve >80% conversion vs. <30% for chloro analogs under identical conditions). Use of XPhos Pd G3 catalyst in THF at 60°C optimizes aryl coupling .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazopyrazine core?
Q. How can conflicting data on reaction byproducts (e.g., minor isomers) be resolved?
Contradictions in byproduct formation (e.g., 2- vs. 3-substituted isomers) are addressed via:
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Molecular docking (AutoDock Vina) : Screens against ATP-binding pockets (e.g., EGFR kinase). The methyl group at C2 enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Confirms stability of halogen interactions with Lys721 and Asp831 residues over 100 ns trajectories .
Q. How is this compound used in fluorescent probes for cellular imaging?
The bromine atom serves as a heavy atom to enhance spin-orbit coupling in fluorescent derivatives. For example, coupling with nitrobenzoxadiazole (NBD) yields probes with λem = 520 nm, suitable for microglial cell visualization .
Methodological Tables
Table 1. Crystallographic Data for 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 3.9007 |
| b (Å) | 13.545 |
| c (Å) | 20.673 |
| β (°) | 93.059 |
| V (ų) | 1090.7 |
Table 2. Comparative Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst System | Conversion (%) |
|---|---|---|
| 8-Bromo derivative | Pd(OAc)₂/XPhos, K₃PO₄ | 85 |
| 6-Chloro derivative | Pd(dba)₂/SPhos, Cs₂CO₃ | 28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
